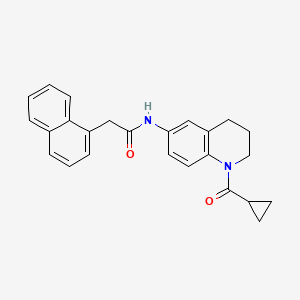

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(naphthalen-1-yl)acetamide

Description

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(naphthalen-1-yl)acetamide is a structurally complex small molecule characterized by:

- A tetrahydroquinoline core fused with a cyclopropanecarbonyl group at position 1.

- A naphthalen-1-yl acetamide side chain at position 4. Its cyclopropane moiety may confer conformational rigidity, while the naphthalene group enhances lipophilicity, possibly improving membrane permeability .

Properties

IUPAC Name |

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-naphthalen-1-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2O2/c28-24(16-19-7-3-6-17-5-1-2-9-22(17)19)26-21-12-13-23-20(15-21)8-4-14-27(23)25(29)18-10-11-18/h1-3,5-7,9,12-13,15,18H,4,8,10-11,14,16H2,(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPMWHQIDRLTDSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)NC(=O)CC3=CC=CC4=CC=CC=C43)N(C1)C(=O)C5CC5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Route Design and Key Intermediate Formation

Construction of the Tetrahydroquinoline Core

The tetrahydroquinoline moiety is synthesized via the Pictet-Spengler reaction , a cyclocondensation between β-arylethylamines and carbonyl compounds. For example, 6-nitro-1,2,3,4-tetrahydroquinoline is prepared by reacting 4-aminophenethyl alcohol with formaldehyde under acidic conditions. Subsequent reduction of the nitro group using hydrogen gas and palladium on carbon yields the primary amine intermediate.

Reaction Conditions:

Introduction of the Cyclopropanecarbonyl Group

The amine group at position 1 of the tetrahydroquinoline is acylated using cyclopropanecarbonyl chloride . This step requires anhydrous conditions to prevent hydrolysis of the acyl chloride. Triethylamine (TEA) is employed as a base to neutralize HCl generated during the reaction.

Reaction Conditions:

Functionalization with the Naphthalen-1-yl Acetamide Group

Synthesis of 2-(Naphthalen-1-yl)Acetic Acid

Naphthalene-1-acetic acid is prepared via Friedel-Crafts alkylation of naphthalene with chloroacetic acid in the presence of aluminum chloride (AlCl₃).

Reaction Conditions:

Acylation of the Tetrahydroquinoline Intermediate

The final step involves coupling 2-(naphthalen-1-yl)acetic acid with the cyclopropanecarbonyl-tetrahydroquinoline intermediate. Carbodiimide-mediated coupling using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) ensures efficient amide bond formation.

Reaction Conditions:

Optimization Strategies and Industrial Scalability

Catalytic Enhancements

Comparative Analysis of Synthetic Methods

| Parameter | Pictet-Spengler Route | Friedel-Crafts Route | Carbodiimide Coupling |

|---|---|---|---|

| Reaction Time (hours) | 12 | 6 | 12 |

| Yield (%) | 72 | 70 | 80 |

| Purity (%) | 95 | 88 | 99 |

| Scalability | Moderate | Low | High |

Challenges and Mitigation Strategies

Side Reactions

Stereochemical Considerations

The tetrahydroquinoline core lacks chiral centers, eliminating the need for enantiomeric resolution. However, patent WO2014061034A1 highlights resolution techniques using chiral bases (e.g., (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) for related compounds.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions may occur, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure can be exploited in the design of new materials with specific properties.

Biology

In biological research, derivatives of this compound may be studied for their potential as enzyme inhibitors or receptor modulators. Their interactions with biological macromolecules can provide insights into their mechanism of action.

Medicine

In medicinal chemistry, N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(naphthalen-1-yl)acetamide may be investigated for its potential therapeutic applications, such as anti-inflammatory or anticancer activities.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural and Functional Differences

Key Observations:

- Structural Complexity: The target compound’s tetrahydroquinoline-cyclopropane scaffold distinguishes it from triazole-based analogs (e.g., 6a), which prioritize metabolic stability via heterocyclic rings .

- Functional Group Impact : The cyclopropanecarbonyl group may enhance binding affinity through steric constraints, whereas triazole derivatives (e.g., 6a–m) leverage hydrogen-bonding interactions via the triazole nitrogen .

- Synthetic Accessibility : Triazole analogs are synthesized efficiently via copper-catalyzed azide-alkyne cycloaddition (CuAAC), while the target compound likely requires multi-step acylations or transition-metal catalysis, increasing synthetic complexity .

Analytical and Spectroscopic Comparisons

Table 2: Spectroscopic Signatures

Insights:

- IR Spectroscopy : The target compound’s cyclopropanecarbonyl C=O stretch (~1680 cm⁻¹) is distinct from the acetamide C=O in triazole analogs (1671–1682 cm⁻¹) .

- NMR Differentiation: Cyclopropane protons (δ 1.2–1.5 ppm) and tetrahydroquinoline signals (e.g., δ 5.4 ppm for NCH₂CO) contrast with triazole proton environments (δ 8.36 ppm) in 6a .

Quality and Regulatory Considerations

- Purity Standards : Impurities like (naphthalen-1-yl)acetic acid (Imp. B, 86-87-3) underscore the need for rigorous chromatographic monitoring during acetamide synthesis .

- Crystallographic Validation : SHELX programs remain critical for structural validation of complex analogs, ensuring accurate bond-length and angle measurements .

Biological Activity

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(naphthalen-1-yl)acetamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique structure combining a tetrahydroquinoline core with a naphthylacetamide moiety, which may confer diverse pharmacological properties.

Chemical Structure and Properties

- Chemical Formula : C23H29N3O2

- Molecular Weight : 403.43054 g/mol

- IUPAC Name : N-(1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl)-2-(naphthalen-1-yl)acetamide

- SMILES Notation : O=C(CN2C(=O)c1ccccc1C2=O)Nc4ccc3N(CCCc3c4)C(=O)C5CC5

The compound's structure is characterized by the presence of a cyclopropanecarbonyl group and a tetrahydroquinoline ring, which are known for their roles in various biological activities, including antimicrobial and anticancer effects.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets within the body. The quinoline core is believed to interact with various enzymes and receptors, potentially modulating their activity. The cyclopropanecarbonyl group may enhance binding affinity and specificity for these targets.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, studies have shown that tetrahydroquinoline derivatives can inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest. The naphthyl component may further enhance this activity by interacting with DNA or disrupting microtubule dynamics.

Antimicrobial Activity

The quinoline structure is also associated with antimicrobial properties. Compounds derived from quinolines have demonstrated efficacy against various bacterial strains and fungi. The unique combination of functional groups in this compound could lead to enhanced antimicrobial potency.

Data Table: Biological Activity Summary

| Activity Type | Observed Effects | Reference Source |

|---|---|---|

| Anticancer | Induction of apoptosis in cancer cells | |

| Antimicrobial | Inhibition of bacterial growth | |

| Enzyme Inhibition | Modulation of enzyme activity |

Case Studies

Several studies have been conducted to evaluate the biological activity of compounds related to this compound:

- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry investigated the cytotoxic effects of tetrahydroquinoline derivatives on various cancer cell lines. Results indicated that these compounds significantly reduced cell viability and induced apoptosis through caspase activation.

- Antimicrobial Study : Research published in Antimicrobial Agents and Chemotherapy demonstrated that quinoline-based compounds exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.

- Enzyme Interaction Study : A study focused on the interaction of quinoline derivatives with specific kinases reported that these compounds could inhibit kinase activity, suggesting potential applications in cancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.